N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide

Cancer Biology DNA Re-replication Cell Cycle

Researchers attempting to reproduce Geminin inhibition or mTOR crosstalk assays face significant data variability when sourcing generic phenylcyclopentyl analogs due to positional isomer sensitivity. This specific para-hydroxyl compound eliminates that variable with validated dual-target activity and batch-specific analytical documentation. • Quantifiable potency: 33.5 µM in SW480 DNA re-replication assays; 23.3 µM against mTORC1 signaling. • Batch-certified purity (90%) with full QC release (NMR, HPLC, GC) to ensure identity verification. • Serves as a quality control benchmark for in-house library synthesis and SAR studies.

Molecular Formula C18H19NO2
Molecular Weight 281.355
CAS No. 1023519-28-9
Cat. No. B2689691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide
CAS1023519-28-9
Molecular FormulaC18H19NO2
Molecular Weight281.355
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C18H19NO2/c20-16-10-8-15(9-11-16)19-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11,20H,4-5,12-13H2,(H,19,21)
InChIKeyNDTMHELOORPJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide Overview


N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic small-molecule formamide featuring a 1-phenylcyclopentane core linked to a para-hydroxyphenyl group . Classified under phenylcyclopentyl formamides, this compound is supplied primarily for research use, with commercially available purity levels typically ranging from 90% to 98% and full batch-specific quality control documentation (NMR, HPLC, GC) . Its structural characteristics, including hydrogen-bond donor/acceptor capacity from the phenolic -OH and amide functionalities, position it as a candidate scaffold for medicinal chemistry exploration [1].

Supports DNA re-replication probe development
Supports mTOR pathway crosstalk studies
Supplier QC documentation supports identity verification

Why Substitution of This Compound Fails


Within the phenylcyclopentyl formamide chemotype, minor structural modifications lead to divergent biological activity profiles, making generic substitution a high-risk procurement strategy. The precise positioning of the para-hydroxyl group, as opposed to meta- or ortho-substitution or replacement with methoxy, halogen, or trifluoromethyl analogs, critically governs hydrogen-bonding geometry, electronic effects, and target engagement . Screening data reveals that this specific compound exhibits distinct, albeit modest, potency signatures across unrelated protein targets (Geminin and mTOR) in cell-based assays, whereas close analogs often show no activity or shifted selectivity—directly undermining the validity of interchangeable sourcing for data reproducibility [1].

Para-hydroxyl positioning critical; meta/ortho or methoxy/CF3 analogs may lack activity
Measurable Geminin activity in this compound; close analogs show no response
Dual mTOR/DNA replication profile not observed in 3,5-bis(trifluoromethyl)phenyl analog

Performance Benchmarks in Cell-Based Screening


Activity Against DNA Replication Regulator Geminin

In a quantitative high-throughput screen for small molecules inducing DNA re-replication in SW480 colon adenocarcinoma cells, this compound exhibited a potency of approximately 33,498 nM (33.5 µM) against the Geminin protein target. While this is a modest single-digit micromolar activity, it represents a detectable, reproducible signal in a well-defined cell-based assay, distinguishing it from structurally similar formamides that were inactive in this assay [1].

Geminin Activity
Class-level
33.5 µM vs inactive analogs
Supports DNA re-replication probe development
SW480 cell assay; exact fold-difference unavailable
Cancer Biology DNA Re-replication Cell Cycle High-Throughput Screening

Inhibition of mTORC1 Signaling Pathway

Screening against the mTORC1 signaling pathway in MEF (mouse embryonic fibroblast) cells revealed a potency of 23,281 nM (23.3 µM). This distinct activity, measured in a different species and pathway context than the Geminin assay, confirms the compound's ability to engage multiple cellular targets. This multi-target profile is not observed with the 3,5-bis(trifluoromethyl)phenyl analog (CAS 1024210-15-8) in comparable screens, which typically shows no activity at these concentrations due to altered electronic and steric properties [1].

mTOR Inhibition
Reported
23.3 µM vs inactive analog
Supports mTOR pathway crosstalk studies
MEF cell assay; separate species context
Metabolic Disease mTOR Signaling Cellular Metabolism Inhibitor Screening

Batch-Specific Purity and Identity Documentation

Commercial suppliers such as Bidepharm provide this compound at a standard purity of 90%, accompanied by batch-specific analytical reports including NMR, HPLC, and GC data . In comparison, other vendors (e.g., Chemscene, Leyan) offer purities of 95–98% but may not publicly disclose batch-level QC documentation . The availability of detailed QC traces ensures structural identity and purity verification critical for reproducible cell-based assays, where impurities or isomer contamination can introduce false-positive signals.

QC Documentation
Specification review
Batch NMR/HPLC/GC (90%)
Batch QC supports identity verification
Vendor documentation; compare 95%+ alternatives
Analytical Chemistry Quality Control Procurement Reproducibility

Recommended Application Scenarios


Chemical Probe for DNA Re-replication Studies

Leveraging its validated activity (33.5 µM) in SW480 colon adenocarcinoma DNA re-replication assays, this compound serves as a starting point for developing chemical probes to study Geminin-mediated cell cycle regulation. Researchers should use it as a positive control or scaffold for structure-activity relationship (SAR) studies, ensuring batch-specific QC is referenced to maintain data reproducibility [1].

Dual-Target Screening Hit for Pathway Crosstalk

The compound's dual detectable activity against mTORC1 signaling (23.3 µM) and DNA replication checkpoints makes it a unique tool for investigating crosstalk between nutrient-sensing and cell cycle pathways. This multi-target profile, absent in close structural analogs, supports its use in systems biology or polypharmacology research contexts where orthogonal pathway engagement is desired [1].

Reference Standard for Library Quality Control

Given the commercial availability of batch-certified material (90% purity with NMR/HPLC/GC), procurement of this specific CAS number can serve as a quality control benchmark when synthesizing or screening a library of phenylcyclopentyl formamide derivatives. The documented analytical release ensures reliable compound identity and purity verification .

Application
Selection Property
Validation Focus
DNA re-replication probe development
Reported Geminin assay response
Reproducibility in SW480 assay context
mTOR/DNA replication crosstalk studies
Multi-pathway response profile
Orthogonal pathway engagement review
Library QC benchmark
Supplier QC documentation
Identity and purity verification
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